molecular formula C15H21NO10 B012138 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide CAS No. 108739-88-4

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide

Cat. No.: B012138
CAS No.: 108739-88-4
M. Wt: 375.33 g/mol
InChI Key: HCTJYUJESYMOGS-MBJXGIAVSA-N
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Description

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is a chemically modified sugar derivative. It is part of the broader class of acetylated sugars, which are often used in various chemical and biological applications due to their unique properties. This compound is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the galactopyranosyl ring, and a formamide group attached to the anomeric carbon.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in glycosylation reactions to introduce galactose moieties into other compounds.

    Biology: Used in the study of carbohydrate-protein interactions. It serves as a model compound for understanding the behavior of acetylated sugars in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide typically involves the acetylation of D-galactose. The process begins with the protection of the hydroxyl groups of D-galactose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting tetra-O-acetylated galactose is then reacted with formamide to introduce the formamide group at the anomeric position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Substitution: The formamide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release the active galactose moiety, which can then interact with specific proteins or enzymes. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Comparison: 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. In contrast, similar compounds like 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide and 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate have different functional groups (bromide and isothiocyanate, respectively), leading to different reactivity and applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTJYUJESYMOGS-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369524
Record name 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108739-88-4
Record name 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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